Dehydroneotenone
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Overview
Description
Dehydroneotenone is a natural compound that belongs to the family of sesquiterpenoids. It is a yellowish-brown, oily liquid with a characteristic odor. Dehydroneotenone has been found in various plant species, including tobacco, and has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Immunomodulatory Effects
Dehydroneotenone, or dehydroepiandrosterone (DHEA), has shown immunomodulatory effects. A study by Casson et al. (1993) found that DHEA supplementation in postmenopausal women modulated immune function, including changes in T-cell populations and natural killer cell cytotoxicity, potentially due to its antioncogenic effects (Casson et al., 1993).
Improvement in Well-being and Sexuality
Arlt et al. (1999) demonstrated that DHEA replacement in women with adrenal insufficiency significantly improved overall well-being, depression, anxiety scores, and aspects of sexuality (Arlt et al., 1999).
Potential in Treating Depression
Peixoto et al. (2014) reviewed the use of DHEA in treating depression and depressive symptoms, noting significant improvements in patients with depression and improvements in depressive symptoms in other conditions (Peixoto et al., 2014).
Role in Protein Interactions
Research by Fraser et al. (2010) highlighted the role of dehydrons, a type of defectively packed hydrogen bond involving DHEA, in protein-ligand interactions, important in pharmaceutical compound reengineering (Fraser et al., 2010).
Impact on Pulmonary Function
Oka et al. (2007) found that DHEA could inhibit hypoxic pulmonary hypertension, potentially through the upregulation of pulmonary artery soluble guanylate cyclase, enhancing pulmonary artery vasodilator responsiveness (Oka et al., 2007).
properties
CAS RN |
1242-81-5 |
---|---|
Product Name |
Dehydroneotenone |
Molecular Formula |
C19H12O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3 |
InChI Key |
HTTTWVGBBAOUEM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
melting_point |
240-241°C |
Other CAS RN |
1242-81-5 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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